![molecular formula C23H14Cl2FNO3 B5169083 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)
4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazolone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The chlorophenyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a catalyst or under reflux.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one
- 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of 4-((E)-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one lies in its specific substituents, which can confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
(4E)-4-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2FNO3/c24-16-8-6-15(7-9-16)22-27-21(23(28)30-22)12-14-4-10-17(11-5-14)29-13-18-19(25)2-1-3-20(18)26/h1-12H,13H2/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLARNTVUKLHKT-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)
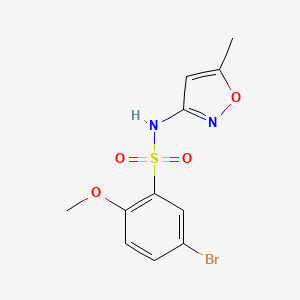
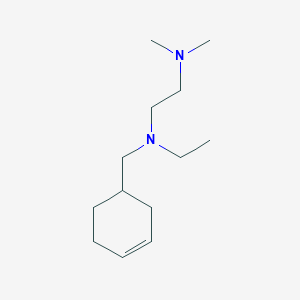
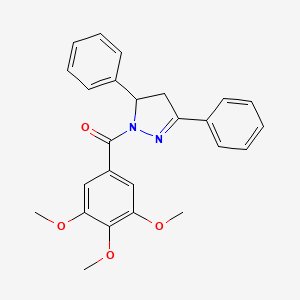
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![N-(4-bromophenyl)-2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5169048.png)
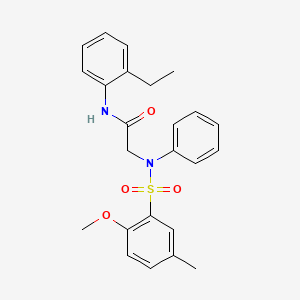
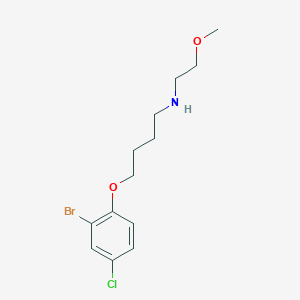
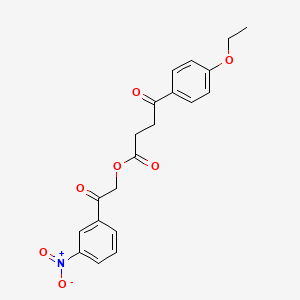
![dimethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5169074.png)
![10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5169084.png)
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B5169113.png)
